

Essential Procedures for the Proper Disposal of RTI-111

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For researchers, scientists, and drug development professionals handling **RTI-111** (Dichloropane), a phenyltropane-based stimulant and a Schedule II controlled substance in the United States, adherence to strict disposal protocols is paramount for laboratory safety, regulatory compliance, and environmental protection.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of **RTI-111**, ensuring all procedures align with established safety and logistical standards.

Key Chemical and Physical Properties of RTI-111

A thorough understanding of the chemical's properties is the first step in ensuring its safe handling and disposal. The following table summarizes the key quantitative data for **RTI-111**.[2] [3][4][5]



Property	Value
Chemical Name	Dichloropane; (-)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane
Alternate Names	RTI-111, O-401
CAS Number	146725-34-0
Molecular Formula	C15H17Cl2NO2
Molecular Weight	314.21 g/mol
Physical State	Solid, off-white powder
Class	Phenyltropane

Standard Operating Procedure for RTI-111 Disposal

The disposal of controlled substances such as **RTI-111** is highly regulated and must not be treated as standard chemical waste.[6][7] The following protocol outlines the necessary steps for compliant disposal.

- 1. Initial Assessment and Segregation:
- Identify all RTI-111 materials designated for disposal, including expired, unwanted, or contaminated substances.
- Clearly label these materials as "For Disposal."[8]
- Segregate the labeled materials from the active inventory within a secure, locked storage location as required for Schedule I and II substances.[8][9]
- 2. Contacting a Reverse Distributor:
- The disposal of controlled substances must be managed by a DEA-approved "reverse distributor."[7][8][9]
- Contact your institution's Environmental Health & Safety (EHS) department to coordinate with their contracted reverse distributor.[6][8][10]



- Do not attempt to dispose of RTI-111 through standard hazardous, biological, or medical waste streams.[7]
- 3. Documentation and Record-Keeping:
- Meticulous record-keeping is a legal requirement. All disposal activities must be documented.
- The registrant is responsible for accounting for all controlled substances prior to their destruction.[10]
- A DEA Form 41, or an equivalent institutional form, must be completed to document the substances being destroyed. This process often requires witnessing by authorized personnel.[10]
- 4. Packaging and Transfer:
- Package the RTI-111 waste in accordance with the instructions provided by your EHS department and the reverse distributor.
- Schedule a pickup with the EHS department for the transfer of the material to the reverse distributor.[8]
- For Schedule II substances like RTI-111, the transfer to the reverse distributor is typically documented using a DEA Form 222.[9]
- 5. Handling of Non-Recoverable Waste:
- For minute, non-recoverable amounts of RTI-111 remaining in empty vials or syringes after use, consult your institution's specific policies.
- In some cases, and with proper documentation on usage logs, these empty containers may be disposed of in a designated biohazard sharps container.[8] However, this should be verified with your EHS office.
- 6. Spills and Accidental Releases:



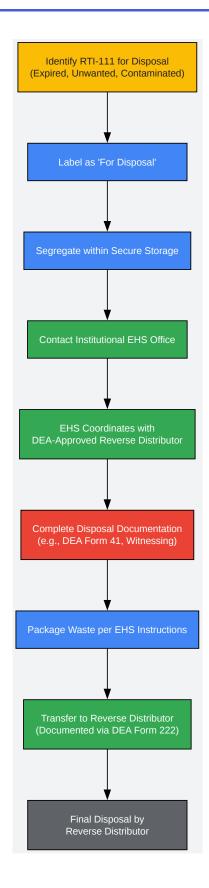


- In the event of a spill, any recoverable **RTI-111** must be collected and disposed of as a controlled substance waste following the procedures outlined above.[9]
- Breakage or spillage does not constitute a "loss" of the substance but must be documented as a disposal.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of RTI-111.





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Caption: Logical workflow for the compliant disposal of RTI-111.



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